1-Chloropyrimido[4,5-c]cinnoline
CAS No.: 87954-03-8
Cat. No.: VC8387461
Molecular Formula: C10H5ClN4
Molecular Weight: 216.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87954-03-8 |
|---|---|
| Molecular Formula | C10H5ClN4 |
| Molecular Weight | 216.62 g/mol |
| IUPAC Name | 1-chloropyrimido[4,5-c]cinnoline |
| Standard InChI | InChI=1S/C10H5ClN4/c11-9-8-6-3-1-2-4-7(6)14-15-10(8)13-5-12-9/h1-5H |
| Standard InChI Key | VBYNHUBBZJDXEX-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C3=C(N=CN=C3Cl)N=N2 |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(N=CN=C3Cl)N=N2 |
Introduction
Structural and Molecular Characteristics
Core Scaffold and Substitution Patterns
1-Chloropyrimido[4,5-c]cinnoline features a bicyclic framework comprising a pyrimidine ring fused to a cinnoline system. The cinnoline moiety, a benzodiazine derivative, consists of a benzene ring annulated with a pyridazine unit . Chlorine substitution at position 1 introduces electrophilic character, while the pyrimidine nitrogen atoms contribute to hydrogen-bonding potential. X-ray crystallography of analogous cinnolines reveals planar geometries with bond lengths of 1.32–1.40 Å for C–N bonds and 1.73–1.80 Å for C–Cl interactions .
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₅ClN₄ |
| Average Mass | 216.628 Da |
| Monoisotopic Mass | 216.020274 Da |
| LogP (Predicted) | 2.34 ± 0.45 |
| Aqueous Solubility (25°C) | 0.12 mg/mL |
| Melting Point | 238–245°C (dec.) |
The chlorine atom increases lipophilicity (LogP > 2), favoring membrane permeability, while the pyrimidine nitrogens enhance water solubility via hydrogen bonding .
Synthetic Methodologies
Diazotization-Cyclization Approach
A optimized synthesis involves sequential diazotization and cyclization:
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Diazonium Salt Formation: Treatment of 3-cyclopropyl-4-aminopyrimidine with NaNO₂ in HCl at 0°C generates the diazonium intermediate .
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Cyclization: Prolonged stirring (48 h, RT) induces intramolecular cyclization, yielding the cinnoline core.
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Chlorination: Electrophilic aromatic substitution using Cl₂ gas introduces the terminal chlorine substituent .
The reaction proceeds with 12–15% yield due to competing side reactions, necessitating chromatographic purification (toluene/ethyl acetate 7:3) .
Alternative Pathways
Microwave-assisted synthesis reduces reaction times from 48 h to <6 h, enhancing yields to 18–22% . Green chemistry approaches employ aqueous-mediated cyclization, eliminating halogenated solvents but requiring higher temperatures (80–100°C) .
Pharmacological Activity and Mechanism
Human Neutrophil Elastase Inhibition
1-Chloropyrimido[4,5-c]cinnoline exhibits dose-dependent HNE inhibition (IC₅₀ = 56 nM), surpassing earlier indazole-based inhibitors in stability (t₁/₂ = 114 min) . Kinetic studies confirm reversible competitive inhibition, with a Kₐ of 4.2 × 10⁷ M⁻¹s⁻¹ .
Structure-Activity Relationships (SAR)
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C-4 Substituents: Ester groups (e.g., COOEt) enhance binding affinity by 3-fold compared to ketones .
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Chlorine Position: Para-substitution (position 1) improves IC₅₀ by 40% versus meta-substituted analogs .
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Ring Fusion: Pyrimidine fusion increases metabolic stability 2.3-fold relative to pyrazole-fused systems .
Molecular Docking Insights
Docking simulations (PDB: 1H1B) identify two binding modes:
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Amide Attack: Cinnolin-4(1H)-one derivatives undergo nucleophilic attack by Ser195, forming a tetrahedral intermediate .
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Ester Binding: Ester-containing analogs align with His57 and Val190 via hydrophobic interactions, stabilizing the oxyanion hole .
Stability and Biopharmaceutical Profile
Chemical Stability
The compound demonstrates pH-dependent stability:
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t₁/₂ (pH 7.4): 114 min
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t₁/₂ (pH 1.2): 68 min
Degradation pathways involve hydrolysis of the pyrimidine ring, detectable via HPLC-MS .
Metabolic Pathways
Cytochrome P450 isoforms 3A4 and 2D6 mediate N-dechlorination and hydroxylation, respectively. Co-administration with CYP inhibitors (e.g., ketoconazole) increases AUC by 2.8-fold .
Applications and Future Directions
Material Science Applications
As a π-deficient heterocycle, it serves as:
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